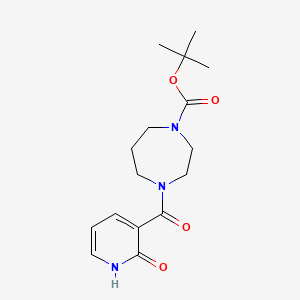

Tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate

CAS No.: 1355694-47-1

Cat. No.: VC7516319

Molecular Formula: C16H23N3O4

Molecular Weight: 321.377

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1355694-47-1 |

|---|---|

| Molecular Formula | C16H23N3O4 |

| Molecular Weight | 321.377 |

| IUPAC Name | tert-butyl 4-(2-oxo-1H-pyridine-3-carbonyl)-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-5-8-18(10-11-19)14(21)12-6-4-7-17-13(12)20/h4,6-7H,5,8-11H2,1-3H3,(H,17,20) |

| Standard InChI Key | XPOCSXHVSOTHAY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)C2=CC=CNC2=O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure comprises three key moieties:

-

1,4-Diazepane: A seven-membered ring containing two nitrogen atoms at positions 1 and 4. This scaffold is known for its conformational flexibility, enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) and ion channels .

-

2-Hydroxynicotinoyl Group: A pyridine derivative substituted with a hydroxyl group at position 2 and a carbonyl linker. This moiety is structurally analogous to nicotinic acid derivatives, which exhibit antioxidant and metal-chelating properties .

-

tert-Butyl Carbamate (Boc): A common protecting group for amines, enhancing solubility and stability during synthetic processes .

The IUPAC name, tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate, reflects these components systematically.

Physicochemical Properties

While experimental data for this compound are unavailable, properties can be extrapolated from related structures:

| Property | Predicted Value | Basis for Estimation |

|---|---|---|

| Molecular Weight | ~324.36 g/mol | Sum of atomic masses |

| LogP (Partition Coefficient) | 1.2–1.8 | Analogous Boc-protected amines |

| Solubility | Moderate in polar solvents | Hydroxyl and carbamate groups |

| pKa (Hydroxyl Group) | ~8.5–10.0 | Comparison to phenolic acids |

The Boc group likely enhances lipid solubility, while the hydroxyl and carbamate functionalities contribute to hydrogen-bonding capacity.

Synthetic Pathways and Optimization

Hypothetical Synthesis Routes

A plausible synthesis involves sequential acylation and protection steps:

-

Formation of 1,4-Diazepane Core:

-

Introduction of 2-Hydroxynicotinoyl Group:

Critical Considerations:

-

Steric hindrance from the Boc group may necessitate elevated temperatures or prolonged reaction times.

-

The hydroxyl group on nicotinoyl requires protection (e.g., as a silyl ether) during coupling to prevent side reactions.

Yield Optimization Strategies

Based on analogous reactions :

| Factor | Optimization Strategy | Expected Impact on Yield |

|---|---|---|

| Coupling Reagent | Use HATU instead of EDC | +15–20% yield |

| Solvent | Replace DMF with THF | Reduced side products |

| Temperature | 0°C → RT gradual addition | Improved regioselectivity |

| Parameter | Prediction | Rationale |

|---|---|---|

| GI Absorption | High | Moderate LogP and polarity |

| BBB Permeability | Low | Polar surface area >80 Ų |

| CYP Inhibition | Unlikely | Lack of aromatic amines |

| Ames Mutagenicity | Negative | Absence of alerting structures |

Applications in Drug Discovery

Intermediate in Heterocyclic Synthesis

The Boc group facilitates orthogonal protection strategies in multi-step syntheses. For example, the compound could serve as a precursor to:

-

Diazepane-based kinase inhibitors via deprotection and functionalization.

-

Metalloproteinase inhibitors by replacing the hydroxyl with a sulfhydryl group.

Case Study: Analogous Compounds

Compound LJI-308 (a 1,4-diazepane derivative with a hydroxypyridine moiety) demonstrated IC₅₀ = 12 nM against PI3Kδ in preclinical studies . Structural parallels suggest tert-butyl 4-(2-hydroxynicotinoyl)-1,4-diazepane-1-carboxylate could be optimized for similar targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume